2-Fluoro-4'-methyl-1,1'-biphenyl

概要

説明

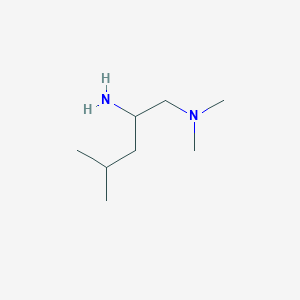

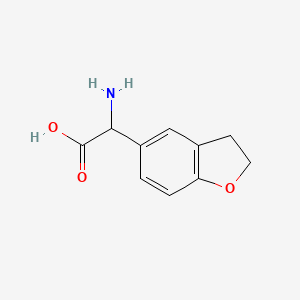

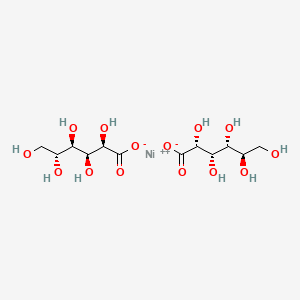

“2-Fluoro-4’-methyl-1,1’-biphenyl” is a chemical compound that belongs to the class of biphenyls . It has a molecular formula of C13H11F and is also known as "4-Fluoro-4’-methylbiphenyl" .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a bio-functional hybrid compound was synthesized in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . Another study reported a mild and practical synthetic route for biphenyls, where the biphenyl compounds were obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .Molecular Structure Analysis

The molecular structure of “2-Fluoro-4’-methyl-1,1’-biphenyl” can be analyzed using various spectroscopic techniques. For instance, a similar compound was fully characterized via 1H, 13C NMR, UV, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-4’-methyl-1,1’-biphenyl” can be complex and varied. In one study, all of the synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4’-methyl-1,1’-biphenyl” can be determined using various analytical techniques. For instance, the molecular formula of a similar compound is CHF, with an average mass of 186.225 Da and a monoisotopic mass of 186.084473 Da .科学的研究の応用

Synthesis Methods and Efficiency

2-Fluoro-4'-methyl-1,1'-biphenyl is a key intermediate for the manufacture of various substances. Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, an essential molecule in the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis is significant due to its practicality for large-scale production, especially considering the high costs and toxicity associated with previous methods (Qiu et al., 2009).

Molecular Structure Analysis

Zeitz et al. (1977) conducted a detailed study on the molecular structure of a related compound, 4-fluoro-2′,4′,6′-trimethylbiphenyl, using electron diffraction. Their research provides insights into the bond lengths, angles, and the torsion between the planes of phenyl rings in such compounds, which are essential for understanding the properties and potential applications of this compound and similar molecules (Zeitz et al., 1977).

Application in Synthesis of Pharmaceuticals

A study by Harkness & Clarke (2017) demonstrates the application of this compound derivatives in pharmaceutical synthesis. They reported a highly enantioselective synthesis of (S)‐Flurbiprofen methyl ester from 4-bromo-2-fluoro-1,1'-biphenyl, highlighting its potential in the creation of specific pharmaceutical compounds (Harkness & Clarke, 2017).

Fluorination Processes and Applications

Zupan et al. (1996) explored the fluorination of biphenyl with N-F type reagents, providing valuable information on the yields and regioselectivity of fluorinated products. This research is significant for understanding the chemical behavior of biphenyl compounds like this compound under different reaction conditions (Zupan et al., 1996).

Chiral Discrimination and Liquid Chromatography

Yashima et al. (1996) investigated the chromatographic enantioseparation of derivatives of biphenyl compounds, including those similar to this compound. Their research into the chiral discrimination of these compounds is vital for applications in liquid chromatography and pharmaceutical analyses (Yashima et al., 1996).

Advanced Material Development

Research by Patra et al. (2018) on a fluorogenic chemosensor based on biphenyl derivatives, including compounds structurally similar to this compound, demonstrates potential applications in the development of advanced materials for detecting ions (Patra et al., 2018).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary precautions for handling it. For instance, flurbiprofen, a compound used in the synthesis of a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and may cause skin and eye irritation .

特性

IUPAC Name |

1-fluoro-2-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRWCXBSPNFXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

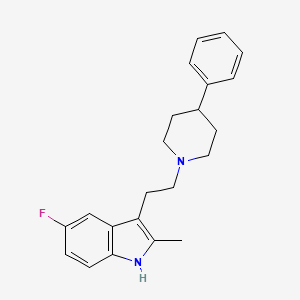

![[3-[[(1,1-Dimethylethyl)oxy]carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl]boronic acid](/img/structure/B3280673.png)